![molecular formula C5H9NO2 B1602395 L-Proline-1-13C CAS No. 81202-06-4](/img/structure/B1602395.png)
L-Proline-1-13C
Overview
Description
L-Proline-1-13C is an isotopically labeled form of L-Proline . . The empirical formula is 13CC4H9O2N . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O [13C] (=O) [C@@H]1CCCN1 . The InChI key is ONIBWKKTOPOVIA-TXZHAAMZSA-N .
Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 228 °C (dec.) (lit.) . .
Scientific Research Applications
Protein Folding and Structure
L-Proline analogues, including L-Proline-1-13C, play a significant role in the folding and structure of proteins. They are valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues are also used in industrial applications, such as in the microbial production of L-Proline overproducing mutants (Bach & Takagi, 2013).
Monitoring Protein Biosynthesis
This compound has been used to monitor protein biosynthesis in vivo. In a study involving rabbits, this compound was compared with L15N-proline for tracking the synthesis of skin proteins, revealing that more proline than leucine is incorporated into skin proteins, making this compound a valuable tracer for studying protein metabolism in the skin (Doumit et al., 2005).
Asymmetric Synthesis in Chemistry
L-Proline and its derivatives are often used as asymmetric catalysts in organic reactions, highlighting their importance in the field of chemical synthesis. The applications of L-Proline extend to the synthesis of bioactive molecules and its role as a constituent part of such molecules (Panday, 2011).
NMR Studies and Conformation Analysis
13C-NMR studies of this compound enriched amino acids and peptides provide insights into the effects of pH on chemical shifts and kinetics of cis-trans isomerization, offering valuable data for understanding the conformational aspects of amino acids and small peptides (Fermandjian et al., 1975).
Role in Amino Acid Metabolism
Studies on proline oxidase and its control over proline, glutamate, and glutamine concentrations in cell lines like glioblastoma highlight the multifunctional role of L-Proline in primary metabolism and physiological functions (Cappelletti et al., 2018).
Isotopic Evidence in Metabolism Studies
Research involving the use of isotopically labeled L-Proline, such as this compound, has provided evidence for the differential regulation of arginine and proline synthesis in humans, offering insights into amino acid metabolism (Berthold et al., 1995).
Mechanism of Action
Target of Action
L-Proline-1-13C is a variant of the amino acid L-Proline, labeled with the stable isotope Carbon-13 . As an amino acid, its primary targets are the protein structures within the body. It is incorporated into proteins during synthesis, affecting their structure and function .
Mode of Action
This compound interacts with its targets (proteins) during the process of protein synthesis. The Carbon-13 label allows for the tracking of the compound’s incorporation into proteins, providing a tool for studying protein structure, function, and metabolism .
Biochemical Pathways
This compound is involved in the same biochemical pathways as L-Proline. It plays a crucial role in the metabolism of proteins. The metabolism of the non-essential amino acid L-Proline is emerging as a key pathway in the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread .
Result of Action
The incorporation of this compound into proteins can affect their structure and function, potentially leading to changes in cellular processes and behaviors. The specific effects would depend on the proteins and cells involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the availability of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence protein structure and function, potentially affecting the action of this compound .
Safety and Hazards
properties
IUPAC Name |
(2S)-pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-TXZHAAMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584372 | |
Record name | L-(~13~C)Proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81202-06-4 | |
Record name | L-(~13~C)Proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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